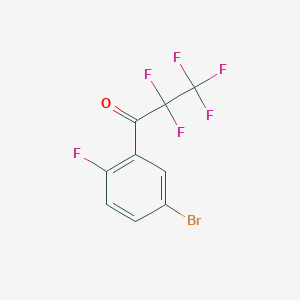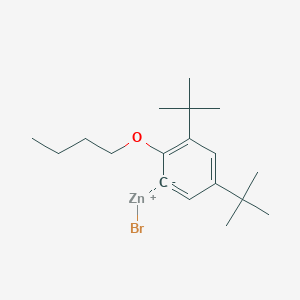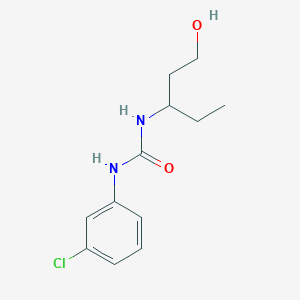
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is further connected to a pyrazolyl acetamide moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The phenol derivative is first brominated and fluorinated to introduce the bromo and fluoro substituents.
Ether Formation: The brominated and fluorinated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Acylation: The phenoxy ether is acylated with chloroacetyl chloride to introduce the acetamide group.
Pyrazole Introduction: Finally, the acetamide derivative is reacted with a pyrazole derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and acetamide moieties.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of hydroxylated or carboxylated derivatives.
Reduction Products: Reduction can yield amine or alcohol derivatives.
Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.
科学研究应用
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It can affect the expression of certain genes, leading to changes in protein synthesis and cellular function.
相似化合物的比较
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)methanamine: This compound has a methanamine group instead of an acetamide group, leading to different chemical and biological properties.
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)methanol: The presence of a methanol group instead of an acetamide group results in different reactivity and applications.
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)ethanamide: This compound has an ethanamide group, which affects its solubility and interaction with biological targets.
属性
分子式 |
C11H9BrFN3O2 |
|---|---|
分子量 |
314.11 g/mol |
IUPAC 名称 |
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H9BrFN3O2/c12-9-3-7(13)1-2-10(9)18-6-11(17)16-8-4-14-15-5-8/h1-5H,6H2,(H,14,15)(H,16,17) |
InChI 键 |
SDZJDLQDEHHXET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)Br)OCC(=O)NC2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
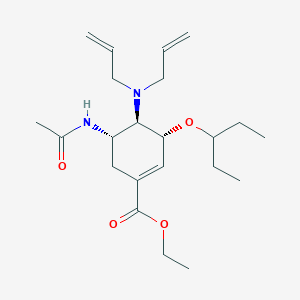
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)

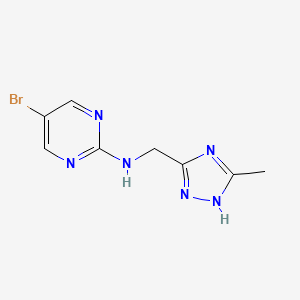

![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
